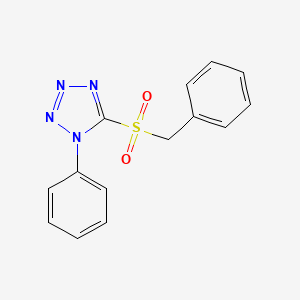
1-phenyl-5-phenylmethanesulfonyl-1H-1,2,3,4-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-5-phenylmethanesulfonyl-1H-1,2,3,4-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. This specific compound is characterized by the presence of a phenyl group and a phenylmethanesulfonyl group attached to the tetrazole ring, making it unique in its structure and properties.
Preparation Methods
The synthesis of 1-phenyl-5-phenylmethanesulfonyl-1H-1,2,3,4-tetrazole typically involves the reaction of phenylmethanesulfonyl chloride with sodium azide, followed by cyclization to form the tetrazole ring. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Phenyl-5-phenylmethanesulfonyl-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of sulfoxide derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted tetrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Phenyl-5-phenylmethanesulfonyl-1H-1,2,3,4-tetrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-phenyl-5-phenylmethanesulfonyl-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylate groups, allowing it to mimic the biological activity of carboxylic acids. This property enables the compound to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenylmethanesulfonyl group may also contribute to its biological activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
1-Phenyl-5-phenylmethanesulfonyl-1H-1,2,3,4-tetrazole can be compared with other similar compounds, such as:
1-Phenyl-1H-tetrazole-5-thiol: This compound has a thiol group instead of a phenylmethanesulfonyl group, which affects its chemical reactivity and biological activity.
5-Phenyl-1H-tetrazole: Lacks the phenylmethanesulfonyl group, making it less complex in structure and potentially less versatile in its applications.
1-Phenyl-5-mercapto-1H-tetrazole: Contains a mercapto group, which imparts different chemical properties compared to the phenylmethanesulfonyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C14H12N4O2S |
|---|---|
Molecular Weight |
300.34 g/mol |
IUPAC Name |
5-benzylsulfonyl-1-phenyltetrazole |
InChI |
InChI=1S/C14H12N4O2S/c19-21(20,11-12-7-3-1-4-8-12)14-15-16-17-18(14)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
OSGGKOOYEDWDJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


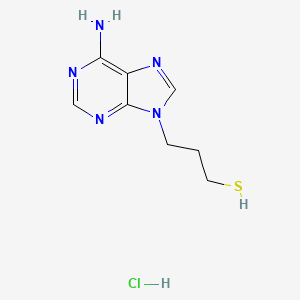
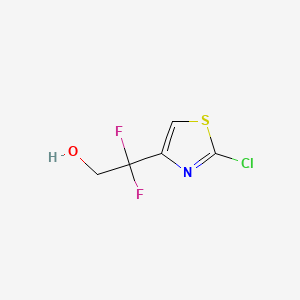
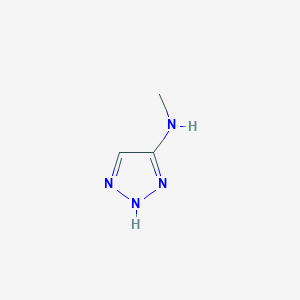
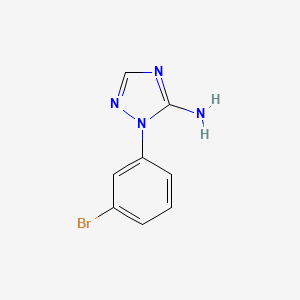
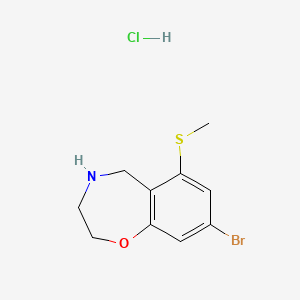
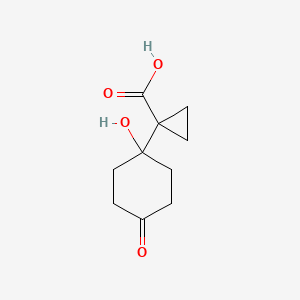
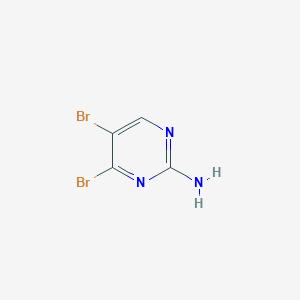
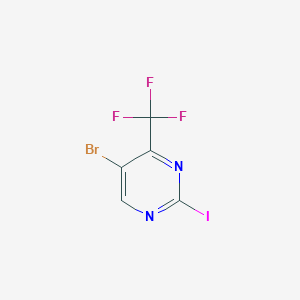
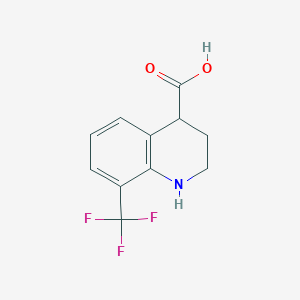
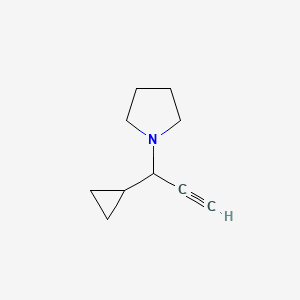
![tert-butyl N-[4-(4-bromo-1H-pyrazol-1-yl)butyl]carbamate](/img/structure/B15304830.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)furo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15304832.png)
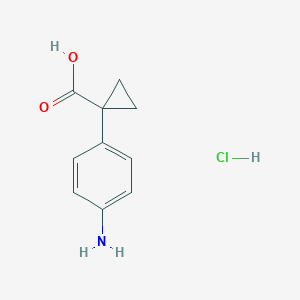
![benzylN-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate,Mixtureofdiastereomers](/img/structure/B15304843.png)
